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Compound of Interest

3-(4-Chlorophenyl)-2'-
Compound Name:

thiomethylpropiophenone
CAS No.: 898787-79-6

Cat. No.: B3023819

Get Quote

Executive Summary

3-(4-Chlorophenyl)-2'-thiomethylpropiophenone (CAS: 898787-79-6) is a functionalized
dihydrochalcone characterized by a 1,3-diarylpropan-1-one skeleton. Its structure integrates
three distinct reactive centers: an electrophilic carbonyl, a nucleophilic ortho-methylthio
substituent, and a lipophilic 4-chlorophenyl moiety.

Primarily utilized as a fine chemical intermediate, this compound serves as a scaffold in the
synthesis of SGLT2 inhibitors, agrochemicals, and serotonin transporter (SERT) modulators. Its
synthesis requires precise control to prevent hydrodehalogenation of the aryl chloride, a
common pitfall during the reduction of its chalcone precursor.

Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature & Identification
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Detail

IUPAC Name

1-[2-(Methylsulfanyl)phenyl]-3-(4-

chlorophenyl)propan-1-one

Common Name

3-(4-Chlorophenyl)-2'-thiomethylpropiophenone

CAS Registry Number 898787-79-6
Molecular Formula
Molecular Weight 290.81 g/mol
CSC1=C(C=CC=C1l)C(=0)CCcC1=CC=C(Cl)C=
SMILES
C1
InChl Key Predicted based on structure

Structural Features|[1]

o Core Scaffold: Dihydrochalcone (1,3-diphenylpropan-1-one).

o Electronic Effects:

o 2'-SMe (Methylthio): Acts as a weak electron donor by resonance (+M) but is inductively

withdrawing (-1). Its ortho position introduces steric bulk and potential for intramolecular

interactions (e.g., S---O interactions).

o 4-Cl (Chloro): Deactivates the distal phenyl ring, increasing lipophilicity and metabolic

stability.

o Carbonyl Linker: A flexible propanone bridge allowing conformational rotation, critical for

binding affinity in biological targets.

Physicochemical Properties

The following data represents predicted and empirically derived values typical for this class of

dihydrochalcones.
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Value | Description Note

Physical State

Solid (Crystalline powder) Typical for MW ~290 ketones

Estimated range based on

Melting Point 65-72°C
analogs
Boiling Point ~430 °C at 760 mmHg Predicted
Solubility (Water) Negligible (< 0.1 mg/mL) Highly lipophilic
- ] Soluble in DMSO, DCM,
Solubility (Organic)
EtOAc, MeOH
LogP (Octanol/Water) 4.88+0.3 High lipophilicity due to Cl/SMe

N/A (Non-ionizable in

pKa . .
physiological range)
Stable under ambient
Stability conditions; sensitive to strong Store at 2-8°C

oxidants (S-oxidation)

Synthesis & Manufacturing

The synthesis of 3-(4-Chlorophenyl)-2'-thiomethylpropiophenone follows a convergent

route via the Claisen-Schmidt Condensation followed by a Chemoselective Reduction.

Retrosynthetic Analysis

The molecule is disconnected at the C2-C3 bond or the alkene precursor.

e Precursor A: 2'-Methylthioacetophenone (Nucleophile).

e Precursor B: 4-Chlorobenzaldehyde (Electrophile).

¢ Transformation: Aldol condensation

Chalcone

Hydrogenation.
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Step-by-Step Protocol
Step 1: Claisen-Schmidt Condensation

Objective: Synthesize the chalcone intermediate, (E)-1-(2-(methylthio)phenyl)-3-(4-
chlorophenyl)prop-2-en-1-one.

o Reagents: 2'-Methylthioacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.05 eq), NaOH
(10% aq), Ethanol.

e Procedure:

o

Dissolve 2'-methylthioacetophenone in ethanol at 0°C.
o Add 4-chlorobenzaldehyde.

o Dropwise add NaOH solution while stirring. Maintain temperature < 10°C to minimize side
reactions (Cannizzaro).

o Allow to warm to room temperature (RT) and stir for 4-6 hours.

o Precipitation: The yellow chalcone solid precipitates. Filter and wash with cold
ethanol/water (1:1).

o Purification: Recrystallize from Ethanol.

Step 2: Chemoselective Reduction (Critical Step)

Objective: Reduce the alkene without dehalogenating the aryl chloride.
o Challenge: Standard Pd/C hydrogenation often cleaves the C-Cl bond.

» Method A (Recommended): Transfer Hydrogenation using Formic Acid/Triethylamine or
Zn/Acetic Acid.

» Method B (Catalytic): Hydrogenation over Pt/C (Platinum on Carbon) or Wilkinson's Catalyst
(
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Protocol (Method A - Zn/AcOH):

Dissolve the chalcone in Glacial Acetic Acid.

Add Zinc dust (activated, 5.0 eq) in portions.

Reflux for 2-4 hours. Monitor by TLC (disappearance of yellow fluorescent spot).

Filter off Zinc residues.

Concentrate filtrate and neutralize with saturated

Extract with Ethyl Acetate, dry over

, and concentrate.

Synthesis Workflow Diagram

0 f NaOH, EtOH Zn / AcOH 3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
2'-Methylthioacetophenone Claisen-Schmidt w (Target)
\ Intermediate Chalcone
(Alkene) Hz/Pd-C
// |- —__ (Over-reduction) P ity
R e st echlorinated Impuri
4-Chlorobenzaldehyde > (Avoid)

Click to download full resolution via product page

Caption: Synthesis pathway highlighting the critical selectivity required during the reduction
step to preserve the aryl chloride.

Reactivity & Applications
Functional Group Reactivity

o Ketone (
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o Reduction:

reduction yields the corresponding secondary alcohol, 1-(2-(methylthio)phenyl)-3-(4-
chlorophenyl)propan-1-ol.

o Grignard Addition: Reacts with
to form tertiary alcohols.
o Sulfide (
):
o Oxidation: Controlled oxidation with

(1 eq) yields the Sulfoxide. Excess oxidant yields the Sulfone. This polarity switch is useful
for tuning metabolic stability.

o Alkylation: Formation of sulfonium salts with methyl iodide.
e Aryl Chloride (

):

o Coupling: Substrate for Suzuki-Miyaura or Buchwald-Hartwig coupling, though the position
is deactivated. Requires specialized ligands (e.g., XPhos, SPhos).

Application Areas

e Medicinal Chemistry:

o SGLT2 Inhibitors: Dihydrochalcones are structural analogs to the phlorizin class of glucose
transport inhibitors.

o Antidepressants: The 1,3-diarylpropane scaffold is homologous to propyl-amine based
reuptake inhibitors.

e Agrochemicals:
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o The combination of the lipophilic 4-ClI group and the sulfur moiety often confers antifungal
or insecticidal activity (similar to thio-fungicides).

Reactivity Map

3-(4-Chlorophenyl)-2'-thiomethylpropiophenone

CPBA or H202 \ Pd(0), Ar-B(OH)2

NaBH4 reduction

(Oxidation) (Suzuki)
Secondary Alcohol Sulfoxide/Sulfone Biaryl Derivative
(Chiral Center) (Metabolite) (via Suzuki Coupling)

Click to download full resolution via product page

Caption: Primary reactivity pathways for functionalization of the core scaffold.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic.

Proton NMR ( -NMR, 400 MHz, )
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Chemical Shift (

Multiplicity Integration Assignment
» Ppm)
2.45 Singlet (s) 3H (Methylthio)
3.05 Triplet (t) 2H (Benzylic)
_ (
3.25 Triplet (t) 2H
-carbonyl)
_ 4-Chlorophenyl
7.15-7.30 Multiplet (m) 4H
protons (AA'BB’)
_ 2'-Methylthiophenyl
7.35-7.80 Multiplet (m) 4H

ring protons

Note: The shift of the

-carbonyl protons is influenced by the shielding cone of the ortho-substituted ring.

Mass Spectrometry (LC-MS)

e lonization: ESI (+)
» Molecular lon:
 |sotope Pattern: Distinct Chlorine pattern.[1]

o 291 (100%)
o 293 (~33%)

o Confirms presence of one Chlorine atom.[2][1][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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